N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide
CAS No.: 1171087-37-8
Cat. No.: VC11955627
Molecular Formula: C17H15N5O3S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171087-37-8 |
|---|---|
| Molecular Formula | C17H15N5O3S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O3S/c1-9-7-15(19-16(23)13-6-10(2)21-25-13)22(20-9)17-18-12-5-4-11(24-3)8-14(12)26-17/h4-8H,1-3H3,(H,19,23) |
| Standard InChI Key | OXOVBJUFSLAHBQ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C |
| Canonical SMILES | CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features three distinct heterocyclic rings:
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A 6-methoxy-1,3-benzothiazole group, characterized by a fused benzene and thiazole ring with a methoxy substituent at the 6th position.
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A 3-methyl-1H-pyrazole ring, substituted at the 1st position by the benzothiazole group.
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A 3-methyl-1,2-oxazole ring connected via a carboxamide linkage to the pyrazole moiety.
This tripartite structure combines electron-rich aromatic systems (benzothiazole, oxazole) with a polar carboxamide group, potentially enabling diverse interactions with biological targets.
Molecular Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃S | |
| Molecular Weight | 369.4 g/mol | |
| IUPAC Name | N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMF, DMSO |
The presence of multiple nitrogen atoms and sulfur in the benzothiazole ring contributes to its polarity, while methyl groups enhance lipophilicity.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzothiazole Formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions to construct the 6-methoxy-1,3-benzothiazole core.
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Pyrazole Ring Construction: Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the 3-methylpyrazole subunit.
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Oxazole Incorporation: Coupling of the preformed oxazole-5-carboxylic acid with the pyrazole-amino intermediate using carbodiimide-based coupling reagents (e.g., DCC or EDC).
Reaction conditions often employ dimethylformamide (DMF) as a solvent and triethylamine as a base to facilitate amide bond formation.
Challenges in Purification
Due to the compound’s structural complexity, purification typically requires chromatographic techniques (e.g., silica gel chromatography) or recrystallization from ethanol/water mixtures. Yield optimization remains a critical focus, with reported yields for analogous compounds ranging from 45–60% .
Physicochemical and Spectroscopic Properties
Stability Profile
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Its stability in aqueous solutions is pH-dependent, with optimal stability observed at neutral pH (6.5–7.5).
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Key signals include δ 8.45 (s, 1H, benzothiazole-H), δ 7.89 (d, J = 8.5 Hz, 1H, aromatic-H), and δ 2.45 (s, 3H, methyl group on pyrazole).
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) confirm the carboxamide and oxazole functionalities.
Biological Activity and Research Findings
Anticancer Activity
Table 1: Cytotoxic Activity of Analogous Compounds
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 3-Methyl-1,2-oxazole derivative | MCF-7 (0.19), HCT-116 (1.17) | |
| Benzothiazole-pyrazole hybrid | A549 (13.6), PC-3 (48.37) |
Mechanistic studies suggest that such compounds induce apoptosis via caspase-3/7 activation and cell cycle arrest at the G1 phase .
Applications in Drug Discovery
Target Identification
The compound’s benzothiazole moiety is known to interact with DNA topoisomerase II, while the oxazole group may inhibit kinases via ATP-competitive binding .
Prodrug Development
Esterification of the carboxamide group could enhance bioavailability, as demonstrated in prodrug strategies for related oxadiazole derivatives .
Future Directions
Synthetic Optimization
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Exploration of microwave-assisted synthesis to reduce reaction times.
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Development of enantioselective routes for chiral analogs.
Biological Evaluation
Priority areas include:
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In vitro screening against NCI-60 cancer cell panels.
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Pharmacokinetic studies to assess absorption and metabolism.
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